Fluoroethylcholine bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

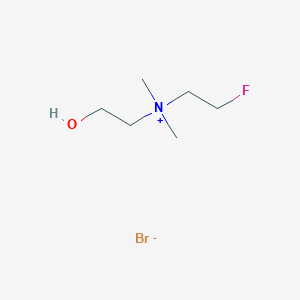

Fluoroethylcholine bromide is a chemical compound with the molecular formula C6H15FNO.Br. It is a derivative of choline, where one of the ethyl groups is substituted with a fluorine atom. This compound is of significant interest in various fields, particularly in medical imaging and cancer research, due to its ability to act as a tracer in positron emission tomography (PET) scans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoroethylcholine bromide can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2-bromo-1-fluoroethane with dimethylaminoethanol in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and results in the formation of this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be automated using solid-phase extraction (SPE) techniques. This method involves the use of solid-phase cartridges to purify the intermediate and final products, avoiding the need for high-performance liquid chromatography (HPLC). This approach not only simplifies the production process but also ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoroethylcholine bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom significantly influences the reactivity of the compound, making it suitable for specific applications in organic synthesis .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include dimethylaminoethanol and solvents like DMSO. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution reactions primarily yield fluoroethylcholine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Fluoroethylcholine bromide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

Biology: The compound is utilized in studies involving cell membrane dynamics and choline metabolism.

Medicine: this compound is a valuable tracer in PET scans for cancer diagnosis, particularly in detecting prostate cancer.

Industry: The compound finds applications in the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

Fluoroethylcholine bromide exerts its effects by mimicking the natural substrate choline. It is actively transported into cells and phosphorylated by choline kinase. The phosphorylated form is then incorporated into the cell membrane as part of phosphatidylcholine. This process is particularly pronounced in cancer cells, which have an increased demand for choline due to rapid cell division .

Comparison with Similar Compounds

Similar Compounds

Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.

Choline: The natural substrate for choline kinase, involved in cell membrane synthesis.

Ethylcholine: A non-fluorinated analog of fluoroethylcholine.

Uniqueness

Fluoroethylcholine bromide stands out due to its fluorine substitution, which enhances its stability and imaging properties. Compared to fluoromethylcholine, this compound offers better imaging contrast and longer half-life, making it more suitable for clinical applications .

Properties

CAS No. |

733050-47-0 |

|---|---|

Molecular Formula |

C6H15BrFNO |

Molecular Weight |

216.09 g/mol |

IUPAC Name |

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

DRXWLBAUYAQVLX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCO)CCF.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.